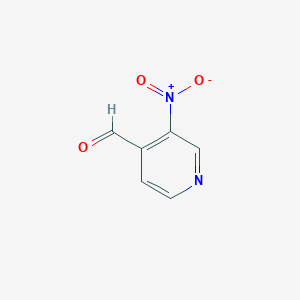

3-Nitroisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-1-2-7-3-6(5)8(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHKHQSASVFAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376638 | |

| Record name | 3-nitroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153813-70-8 | |

| Record name | 3-Nitro-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153813-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Nitropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-nitropyridine-4-carbaldehyde (also known as 3-nitro-4-pyridinecarboxaldehyde or 3-nitroisonicotinaldehyde). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document consolidates available computed data, information from chemical suppliers, and contextual data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this molecule's characteristics, potential synthetic routes, and reactivity.

Introduction

3-Nitropyridine-4-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a carbaldehyde (formyl) group at the 4-position. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring, making it a potentially valuable intermediate in organic synthesis. Nitropyridine derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Physicochemical Properties

Table 1: General and Computed Properties of 3-Nitropyridine-4-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 3-nitropyridine-4-carbaldehyde | PubChem[1][2] |

| Synonyms | 3-nitro-4-pyridinecarboxaldehyde, this compound | PubChem[1][2] |

| CAS Number | 153813-70-8 | PubChem[1][2] |

| Molecular Formula | C₆H₄N₂O₃ | PubChem[1][2] |

| Molecular Weight | 152.11 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 152.02219199 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 75.8 Ų | PubChem[1] |

| Complexity | 166 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Table 2: Experimental and Predicted Physical Properties

| Property | 3-Nitropyridine-4-carbaldehyde (Value) | Source | 3-Nitrobenzaldehyde (for comparison) | Source |

| Melting Point | Data not available | 56-58 °C | ChemBK[3] | |

| Boiling Point | Data not available | 285-290 °C | ChemBK[3] | |

| Solubility in Water | Data not available | Slightly soluble | ChemBK[3] | |

| Solubility in Organic Solvents | Data not available | Soluble in ethanol, chloroform, and ether | ChemBK[3] | |

| pKa | Data not available | Data not available |

Spectral Data

Specific, verified spectral data for 3-nitropyridine-4-carbaldehyde is scarce in the literature. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and aldehyde groups. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift, likely above δ 10 ppm. The pyridine protons will exhibit characteristic splitting patterns (doublets or doublet of doublets) in the aromatic region (δ 7.5-9.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitro and aldehyde substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 3-nitropyridine-4-carbaldehyde is expected to show characteristic absorption bands for its functional groups:

-

C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1370 cm⁻¹.

-

C-H stretch (aromatic and aldehyde): Bands in the region of 2800-3100 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.11 g/mol ). Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the formyl group (CHO).

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis could start from 4-methyl-3-nitropyridine. The methyl group at the 4-position can be oxidized to a carbaldehyde.

Caption: A logical workflow for the synthesis of 3-nitropyridine-4-carbaldehyde.

General Experimental Considerations (Hypothetical Protocol)

-

Oxidation: 4-Methyl-3-nitropyridine would be dissolved in a suitable solvent (e.g., dioxane, acetic acid). An oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), would be added portion-wise while controlling the reaction temperature. The reaction mixture would be heated for a specified period to ensure complete conversion.

-

Work-up: After cooling, the reaction mixture would be filtered to remove any solid byproducts. The filtrate would then be neutralized and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified, likely by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Reactivity and Stability

The reactivity of 3-nitropyridine-4-carbaldehyde is dictated by its functional groups and the electronic nature of the pyridine ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

-

Oxidation to the corresponding carboxylic acid (3-nitropyridine-4-carboxylic acid).

-

Reduction to the corresponding alcohol ( (3-nitropyridin-4-yl)methanol).

-

Reductive amination to form various amines.

-

Wittig reaction to form alkenes.

-

Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

-

-

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two strong electron-withdrawing groups (nitro and carbaldehyde). This makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can also be a target for reduction to an amino group.

Caption: Potential reaction pathways for 3-nitropyridine-4-carbaldehyde.

Stability: Like many nitroaromatic compounds, 3-nitropyridine-4-carbaldehyde should be handled with care. It is likely a solid that is stable under standard laboratory conditions but may be sensitive to light, strong oxidizing agents, and high temperatures.

Biological Activity

There is limited specific information on the biological activity or cytotoxicity of 3-nitropyridine-4-carbaldehyde in the reviewed literature. However, the nitropyridine scaffold is present in numerous compounds with a wide range of biological activities. The nitro group can be crucial for activity, and its reduction in vivo can lead to the formation of reactive species. The aldehyde group provides a site for covalent interaction with biological macromolecules, a strategy often employed in drug design. Any investigation into the biological effects of this compound would need to be conducted through dedicated in vitro and in vivo studies.

Conclusion

3-Nitropyridine-4-carbaldehyde is a potentially valuable, yet undercharacterized, synthetic intermediate. While computed data provides some insight into its basic properties, a significant lack of experimental data on its physicochemical properties, reactivity, and biological activity remains. This guide has compiled the available information and proposed logical synthetic and reactivity pathways to aid researchers in their work with this compound. Further experimental investigation is necessary to fully elucidate the properties and potential applications of 3-nitropyridine-4-carbaldehyde in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 3-nitro-4-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for determining the solubility and stability of 3-nitro-4-pyridinecarboxaldehyde. Given the limited publicly available data for this specific compound, this guide furnishes data on structurally analogous compounds to provide a comparative context and details robust experimental protocols for in-house determination of its physicochemical properties.

Physicochemical Properties

3-nitro-4-pyridinecarboxaldehyde is a pyridine derivative with a nitro group at the 3-position and a carboxaldehyde group at the 4-position.[1] Its chemical structure influences its properties, with the nitro group contributing to its electrophilic nature and potential for light sensitivity, while the aldehyde group is susceptible to oxidation and nucleophilic attack.

Table 1: General Physicochemical Properties of 3-nitro-4-pyridinecarboxaldehyde

| Property | Value | Source |

| Molecular Formula | C6H4N2O3 | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| IUPAC Name | 3-nitropyridine-4-carbaldehyde | [1] |

| CAS Number | 153813-70-8 | [1] |

Solubility Profile

Table 2: Solubility Data of Structurally Similar Pyridinecarboxaldehyde Isomers

| Compound | Solvent | Solubility | Source |

| Pyridine-2-carboxaldehyde | Water | Readily dissolves | [2] |

| Pyridine-2-carboxaldehyde | Ethanol | Readily dissolves | [2] |

| Pyridine-2-carboxaldehyde | Acetone | Readily dissolves | [2] |

| 3-Pyridinecarboxaldehyde | Water | Miscible | [3] |

| 4-Amino-3-nitropyridine | Water | Insoluble | [4] |

| 4-Amino-3-nitropyridine | Ethanol | Soluble | [4] |

| 4-Amino-3-nitropyridine | Dichloromethane | Soluble | [4] |

Stability Profile

The stability of 3-nitro-4-pyridinecarboxaldehyde is influenced by both the nitroaromatic and aldehyde functional groups. Nitroaromatic compounds are generally stable but can be susceptible to photodegradation.[5] Aldehydes are prone to oxidation, especially when exposed to air, and can undergo other reactions such as polymerization or condensation. Therefore, it is recommended to store 3-nitro-4-pyridinecarboxaldehyde in a cool, dark, and inert environment.

A forced degradation study is essential to identify the degradation pathways and products of this compound under various stress conditions.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-nitro-4-pyridinecarboxaldehyde to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspensions to settle.

-

Carefully filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove all undissolved solid particles.[6]

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable solvent.

-

Determine the concentration of 3-nitro-4-pyridinecarboxaldehyde in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Figure 1: Workflow for Solubility Determination by Shake-Flask Method.

Stability Assessment: Forced Degradation Study

A forced degradation study is performed to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[8][9]

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of 3-nitro-4-pyridinecarboxaldehyde in each condition.

-

Identify and, if necessary, characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Figure 2: General Workflow for a Forced Degradation Study.

Conclusion

While specific solubility and stability data for 3-nitro-4-pyridinecarboxaldehyde are not extensively documented, this guide provides a framework for researchers to understand its likely properties based on analogous compounds and to experimentally determine these critical parameters. The provided protocols for solubility and stability testing are robust, widely accepted methodologies that will enable the generation of reliable data essential for drug discovery and development. Careful handling and storage, protecting the compound from light and oxygen, are recommended to maintain its integrity.

References

- 1. 3-Nitropyridine-4-carbaldehyde | C6H4N2O3 | CID 2762987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lobachemie.com [lobachemie.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Synthesis of 3-Nitroisonicotinaldehyde from 4-Methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitroisonicotinaldehyde, a valuable building block in medicinal chemistry, from the starting material 4-methyl-3-nitropyridine. The core of this synthesis lies in the selective oxidation of the methyl group at the 4-position of the pyridine ring. This document details the chemical principles, experimental protocols, and expected outcomes of this transformation.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its functional group array, featuring an aldehyde and a nitro group on a pyridine scaffold, allows for diverse chemical modifications, making it a versatile synthon in drug discovery and development. The selective oxidation of the readily available 4-methyl-3-nitropyridine presents a direct and efficient route to this important molecule.

Reaction Pathway and Mechanism

The synthesis of this compound from 4-methyl-3-nitropyridine is achieved through a selective oxidation reaction. The reagent of choice for this transformation is selenium dioxide (SeO₂), a well-established oxidant for the conversion of activated methyl groups to aldehydes, a reaction commonly known as the Riley oxidation.

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the adjacent methyl group, making it susceptible to oxidation by selenium dioxide. The generally accepted mechanism involves an initial ene reaction between the methyl group and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form an intermediate which, upon hydrolysis, yields the desired aldehyde and elemental selenium. Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is based on established procedures for the selective oxidation of methyl groups on heterocyclic rings.[3][4]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methyl-3-nitropyridine | ≥98% | Commercially Available | |

| Selenium Dioxide (SeO₂) | ≥99% | Commercially Available | Caution: Highly Toxic! |

| 1,4-Dioxane | Anhydrous | Commercially Available | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | ||

| Celite® | Commercially Available | ||

| Standard laboratory glassware | Oven-dried before use | ||

| Fume hood | Essential for handling SeO₂ |

3.2. Procedure

-

Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-methyl-3-nitropyridine (1.0 eq).

-

Dissolution: Anhydrous 1,4-dioxane is added to the flask to dissolve the starting material.

-

Addition of Oxidant: Selenium dioxide (1.1 eq) is added to the solution in one portion. Caution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: The reaction mixture is heated to reflux (approximately 101 °C) and maintained at this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction (typically after 4-8 hours, when the starting material is consumed), the mixture is cooled to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. The filter cake is washed with dichloromethane.

-

Extraction: The combined filtrate is transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

| Parameter | Value/Range | Notes |

| Molar Ratio (Substrate:SeO₂) | 1 : 1.1 | A slight excess of the oxidant is used. |

| Solvent | Anhydrous 1,4-Dioxane | Other solvents like acetic acid can be used but may alter the reaction profile.[3] |

| Reaction Temperature | Reflux (~101 °C) | |

| Reaction Time | 4 - 8 hours | Monitor by TLC or GC-MS. |

| Expected Yield | 60 - 75% | Yields can vary based on reaction scale and purity of reagents. |

| Appearance of Product | Pale yellow to white solid |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.15 (s, 1H), 8.90 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 4.8 Hz, 1H), 10.20 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.5, 156.0, 152.8, 136.2, 124.5, 123.0 |

| Mass Spectrometry (EI) | m/z 152.02 (M⁺) |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Selenium Dioxide: Selenium dioxide and its compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or contact with skin.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be addressed by extending the reaction time or using a slight excess of selenium dioxide. Ensure all reagents and solvents are anhydrous.

-

Over-oxidation: The formation of 3-nitroisonicotinic acid as a byproduct can occur with prolonged reaction times or higher temperatures. Careful monitoring of the reaction is key to minimizing this side reaction.[3]

-

Purification Difficulties: If the product is difficult to purify, consider alternative chromatographic conditions or recrystallization.

Conclusion

The synthesis of this compound from 4-methyl-3-nitropyridine via selenium dioxide oxidation is a robust and efficient method. This guide provides a detailed protocol and essential data to aid researchers in the successful synthesis of this valuable intermediate. Adherence to the experimental procedures and safety precautions outlined is crucial for a successful and safe execution of this synthesis.

References

Reactivity of the Aldehyde Group in 3-Nitroisonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinaldehyde, also known as 3-nitro-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry. Its unique electronic structure, featuring two powerful electron-withdrawing moieties—the nitro group and the pyridine ring nitrogen—renders the aldehyde functionality exceptionally reactive towards nucleophilic attack. This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde group in this compound. It details the underlying electronic effects, presents key reaction classes with adapted experimental protocols, and summarizes comparative quantitative data to inform synthetic strategy and application in drug discovery and materials science.

Introduction and Electronic Effects

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is profoundly amplified by the synergistic electron-withdrawing effects of both the 3-nitro group and the nitrogen atom within the pyridine ring.

-

Inductive Effect (-I): Both the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds, which in turn withdraws density from the aldehyde group, increasing the partial positive charge (δ+) on the carbonyl carbon.[1][2]

-

Resonance Effect (-M): The nitro group strongly deactivates the ring by withdrawing pi-electron density through resonance.[3] Similarly, the pyridine nitrogen deactivates the ortho and para positions.[1] These combined effects significantly lower the electron density across the entire ring system, making the attached aldehyde group a potent electrophile.

This heightened electrophilicity makes this compound more susceptible to nucleophilic addition reactions than benzaldehyde or even p-nitrobenzaldehyde.[4][5] The carbonyl carbon is an exceptionally "electron-poor" center, primed for reaction with a wide range of nucleophiles.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. brainkart.com [brainkart.com]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arrange the following carbonyl compound in increasing class 12 chemistry CBSE [vedantu.com]

- 5. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 3-Nitroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic character of the pyridine ring in 3-Nitroisonicotinaldehyde. The presence of two potent electron-withdrawing groups, a nitro group at the 3-position and a formyl group at the 4-position, profoundly influences the electron density distribution within the aromatic system. This guide will explore the electronic effects governing the reactivity of the pyridine ring, its susceptibility to nucleophilic attack, and relevant experimental and computational considerations. While direct quantitative kinetic and computational data for this compound is limited in publicly available literature, this guide leverages data from analogous compounds, such as 3-nitrobenzaldehyde and other substituted nitropyridines, to provide a comprehensive overview for research and drug development applications.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis due to its highly activated aromatic ring. The pyridine nucleus, inherently electron-deficient compared to benzene, is rendered even more electrophilic by the synergistic electron-withdrawing effects of the nitro (-NO₂) and formyl (-CHO) substituents. This heightened electrophilicity makes the pyridine ring a prime target for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures. Understanding the electronic properties and reactivity of this molecule is crucial for its effective utilization as a building block in the synthesis of novel therapeutic agents and other functional organic materials.

Electronic Effects and Electrophilicity

The electrophilicity of the pyridine ring in this compound is a direct consequence of the cumulative inductive and resonance effects of the nitrogen heteroatom, the nitro group, and the formyl group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring, making it inherently more electrophilic than benzene.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). It effectively delocalizes the ring's π-electrons, creating regions of significant positive partial charge.

-

Formyl Group (-CHO): The aldehyde functionality also contributes to the electron deficiency of the ring through both inductive and resonance electron withdrawal.

The combined influence of these groups dramatically lowers the electron density of the pyridine ring, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). This makes the ring highly susceptible to attack by nucleophiles.

Spectroscopic Profile of 3-Nitroisonicotinaldehyde: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitroisonicotinaldehyde (CAS No: 153813-70-8), a valuable intermediate in pharmaceutical and chemical research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists and professionals in drug development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while predicted ¹H NMR data is available, experimental data for ¹³C NMR, IR, and MS is not readily found in public databases. Therefore, the expected values for these techniques are inferred from the known functional groups of the molecule and by analogy to the closely related compound, 3-nitrobenzaldehyde.

¹H NMR Spectroscopy

The predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde proton (CHO) |

| ~9.4 | Singlet | 1H | Aromatic Proton (H-2) |

| ~9.15 | Doublet | 1H | Aromatic Proton (H-6) |

| ~7.8 | Doublet | 1H | Aromatic Proton (H-5) |

Data is based on predicted values.

¹³C NMR Spectroscopy

The expected chemical shifts in the ¹³C NMR spectrum of this compound are listed below. These are estimations based on the electronic environment of the carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~190-193 | Aldehyde Carbon (C HO) |

| ~155-160 | Aromatic Carbon (C -6) |

| ~150-155 | Aromatic Carbon (C -2) |

| ~145-150 | Aromatic Carbon attached to NO₂ (C -3) |

| ~135-140 | Aromatic Carbon attached to CHO (C -4) |

| ~120-125 | Aromatic Carbon (C -5) |

Data is based on expected chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The anticipated major absorption bands in the IR spectrum of this compound are detailed below, corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehyde C-H | Stretching (Fermi doublet) |

| ~1710-1690 | Aldehyde C=O | Stretching |

| ~1600-1580 | Pyridine Ring C=C and C=N | Stretching |

| ~1550-1500 | Nitro (NO₂) | Asymmetric Stretching |

| ~1360-1330 | Nitro (NO₂) | Symmetric Stretching |

Data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

The expected mass spectral data for this compound under electron ionization (EI) is presented. The fragmentation pattern is predicted based on the stability of potential fragments.

| m/z Ratio | Proposed Ion Fragment | Notes |

| 152 | [C₆H₄N₂O₃]⁺˙ (Molecular Ion) | The parent molecule with a single positive charge. |

| 151 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde. |

| 122 | [M-NO]⁺ | Loss of a neutral nitric oxide molecule. |

| 106 | [M-NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatics. |

| 78 | [C₅H₄N]⁺ | Represents the pyridyl cation after loss of CO and NO₂. |

The molecular weight of this compound is 152.11 g/mol , and its exact mass is 152.02219199 Da.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These are generalized protocols that can be applied to a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly used. Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their

In-depth Analysis of 3-Nitroisonicotinaldehyde's Electronic Structure Remains an Open Area of Research

A comprehensive review of current scientific literature reveals a notable absence of dedicated theoretical studies on the electronic structure of 3-Nitroisonicotinaldehyde. While this compound, also known as 3-nitropyridine-4-carbaldehyde, is documented in chemical databases such as PubChem with basic information on its physical and chemical properties, in-depth computational analyses detailing its electronic characteristics are not publicly available.[1] This presents a significant knowledge gap for researchers, scientists, and drug development professionals who rely on such theoretical data to understand molecular behavior and potential applications.

Theoretical studies on analogous molecules, including nitro-substituted aromatic aldehydes and pyridines, offer a foundational understanding of the expected electronic properties of this compound. Research on related compounds like ortho-nitrobenzaldehyde and nitrobenzene has employed sophisticated computational methods to investigate their electronic states and transitions.[2][3] However, the specific influence of the nitrogen atom in the pyridine ring in conjunction with the nitro and aldehyde functional groups on the electronic structure of this compound has not been explicitly elucidated.

Parallels from Related Molecules

Studies on similar aromatic nitro compounds provide a framework for the type of computational analysis that would be invaluable for this compound. For instance, theoretical investigations of nitrobenzaldehydes have utilized methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASSCF and MS-CASPT2 to assign UV/vis absorption spectra and understand photophysical processes.[2][3][4] These studies are crucial for predicting how a molecule will interact with light, a key factor in photochemistry and phototoxicity assessments.

Furthermore, Density Functional Theory (DFT) calculations have been successfully applied to investigate the structural and electronic properties of related isonicotinoylhydrazone compounds. Such calculations can provide insights into molecular geometry, vibrational frequencies, and the distribution of electron density, which are critical for understanding reactivity and intermolecular interactions.

Future Research Directions

The absence of specific theoretical data for this compound highlights a clear opportunity for future research. A dedicated computational study would provide valuable quantitative data and a deeper understanding of its molecular properties.

A proposed computational workflow for such a study is outlined below:

Figure 1. A proposed computational workflow for the theoretical analysis of this compound.

This workflow would start with the optimization of the molecule's geometry using a suitable DFT functional and basis set. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum. From this optimized geometry, a range of electronic properties could be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. These parameters are fundamental to understanding the molecule's reactivity, stability, and potential for intermolecular interactions. Finally, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum, providing insights into its photophysical behavior.

References

- 1. 3-Nitropyridine-4-carbaldehyde | C6H4N2O3 | CID 2762987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical Analysis of the Electronic Spectra of Benzaldehyde [ouci.dntb.gov.ua]

The Discovery and History of 3-Nitroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinaldehyde, a substituted pyridine derivative, holds a niche but significant position as a chemical intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, the broader class of nitropyridine compounds has garnered interest for potential pharmacological activities. This document details a plausible and referenced synthetic route, presents key data in a structured format, and offers a logical workflow for its preparation, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, systematically named 3-nitropyridine-4-carbaldehyde, is an aromatic aldehyde with the chemical formula C₆H₄N₂O₃.[1] Its structure, featuring a pyridine ring substituted with a nitro group and a formyl group, makes it a reactive and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the aldehyde functionality allows for a range of chemical transformations, making it a precursor of interest in the development of novel compounds. While not as extensively studied as some other nitroaromatic compounds, its analogues, such as 3-nitrobenzaldehyde, are crucial intermediates in the synthesis of pharmaceuticals like dihydropyridine calcium channel blockers.[2][3] This suggests a potential, if not yet fully explored, role for this compound in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₃ | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| IUPAC Name | 3-nitropyridine-4-carbaldehyde | [1] |

| CAS Number | 153813-70-8 | [1] |

| Appearance | Light yellow to yellow solid (predicted) | |

| Melting Point | 53-54 °C (predicted) | |

| Boiling Point | 310.0±27.0 °C (predicted) | |

| Density | 1.432±0.06 g/cm³ (predicted) |

Table 1: Physicochemical Properties of this compound

Historical Synthesis and Discovery

The precise date and circumstances of the initial discovery of this compound are not well-documented in readily accessible historical records. Its emergence is likely intertwined with the broader exploration of pyridine chemistry and the development of nitration and oxidation reactions for heterocyclic compounds in the 20th century. The synthesis of pyridine aldehydes, in general, has been a subject of interest since the early 20th century, with various methods being developed over time.

A logical and established synthetic pathway to this compound proceeds through the oxidation of its corresponding methyl-substituted precursor, 4-methyl-3-nitropyridine. This transformation is a common strategy in organic synthesis for the preparation of aromatic aldehydes.

Logical Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from 4-methylpyridine (γ-picoline).

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Methyl-3-nitropyridine

Reaction: Nitration of 4-methylpyridine.

Materials:

-

4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

Toluene

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice-salt bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid, maintaining the temperature below 10 °C.

-

To this nitrating mixture, slowly add 4-methylpyridine dropwise, ensuring the temperature does not exceed a predetermined optimal temperature (typically kept low to control the reaction).

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is in the range of 8-9.

-

Extract the aqueous solution with toluene.

-

Combine the organic extracts and remove the solvent by vacuum distillation to yield 4-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

Reaction: Oxidation of 4-methyl-3-nitropyridine using selenium dioxide (Riley Oxidation).

Materials:

-

4-methyl-3-nitropyridine

-

Selenium Dioxide (SeO₂)

-

Dioxane (or another suitable solvent)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-3-nitropyridine in a suitable solvent such as dioxane.

-

Add a molar equivalent of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

The filtrate, containing the product, is then subjected to a work-up procedure which may involve extraction and solvent removal.

-

The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Direct and detailed studies on the biological activity and specific signaling pathways of this compound are not extensively reported in the current body of scientific literature. However, the broader class of nitroaromatic compounds, including nitropyridine derivatives, has been the subject of significant research in medicinal chemistry.

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. For instance, novel 3-nitro-4-chromanone derivatives have been synthesized and evaluated for their antiproliferative activity against castration-resistant prostate cancer cells.[4] Furthermore, various pyridine derivatives have been investigated as potential anticancer agents and phosphodiesterase-3 inhibitors.[5]

The nitro group in these molecules can be crucial for their biological function, often acting as a bio-isostere or being involved in redox cycling that can lead to cytotoxic effects in target cells. The exploration of this compound and its derivatives in these contexts could be a promising area for future research.

Figure 3: Potential research pathway for this compound in drug discovery.

Conclusion

This compound is a valuable, though not extensively characterized, chemical intermediate. Its synthesis via the nitration of 4-methylpyridine followed by oxidation provides a reliable route for its preparation. While its specific biological roles are yet to be fully elucidated, the known activities of related nitroaromatic and pyridine compounds suggest that this compound and its derivatives represent a promising area for future investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this intriguing molecule.

References

- 1. 3-Nitropyridine-4-carbaldehyde | C6H4N2O3 | CID 2762987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas Involving 3-Nitroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinaldehyde, a substituted pyridinecarboxaldehyde, presents a versatile scaffold for synthetic chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the pyridine nitrogen, render the aldehyde functionality highly reactive and the pyridine ring amenable to a variety of chemical transformations. This technical guide explores potential research avenues involving this compound, providing a comprehensive overview of its synthesis, reactivity, and prospective applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and conceptual frameworks are presented to facilitate further investigation into this promising building block.

Introduction

This compound, also known as 3-nitro-4-pyridinecarboxaldehyde, is a crystalline solid with a melting point of 53-54 °C.[1] Its structure, featuring a nitro group at the 3-position and an aldehyde at the 4-position of the pyridine ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of both the nitro group and the pyridine ring nitrogen atom significantly influences the reactivity of the aldehyde group, making it a key synthon for the construction of diverse heterocyclic systems and biologically active molecules. This guide aims to provide researchers with a foundational understanding of this compound and to stimulate further exploration of its potential in various scientific disciplines.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. One plausible synthetic route involves the oxidation of 4-picoline to 4-pyridinecarboxaldehyde, followed by a nitration step.

Oxidation of 4-Picoline to 4-Pyridinecarboxaldehyde

A common method for the synthesis of 4-pyridinecarboxaldehyde is the oxidation of 4-picoline. This can be achieved by passing a mixed gas of 4-picoline and air over a heated vanadium-molybdenum catalyst layer.[2]

Nitration of 4-Pyridinecarboxaldehyde

General Workflow for Nitration:

Caption: General workflow for the nitration of an aromatic aldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its related compound, 3-nitrobenzaldehyde, is provided below for comparative purposes.

| Property | This compound | 3-Nitrobenzaldehyde |

| Molecular Formula | C₆H₄N₂O₃ | C₇H₅NO₃ |

| Molar Mass | 152.11 g/mol [4] | 151.12 g/mol [5] |

| Melting Point | 53-54 °C[1] | 58 °C[5] |

| Appearance | Light yellow to yellow solid[1] | Pale yellow crystalline powder[6] |

| ¹H NMR (CDCl₃) | Not explicitly found in searches. | δ 10.14 (s, 1H, -CHO), 8.70 (s, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 8.27 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H)[5] |

| ¹³C NMR (CDCl₃) | Not explicitly found in searches. | δ 189.9 (C=O), 148.7, 135.5, 134.2, 130.5, 128.0, 123.2 (Ar-C)[5] |

| IR (KBr, cm⁻¹) | Not explicitly found in searches. | ~3080 (Ar C-H), ~2850, ~2750 (Aldehyde C-H), ~1710 (C=O), ~1530 & ~1350 (NO₂)[5] |

Potential Research Areas and Applications

The chemical structure of this compound suggests several promising areas for research and development, particularly in medicinal chemistry and materials science.

Synthesis of Novel Heterocyclic Compounds

The reactive aldehyde group of this compound is a key functional handle for the construction of a wide variety of fused heterocyclic systems. Reactions such as the Knoevenagel condensation, Schiff base formation, and multicomponent reactions can be employed to generate novel molecular scaffolds with potential biological activity.

Logical Flow for Heterocycle Synthesis:

Caption: Key reactions for synthesizing derivatives from this compound.

Drug Discovery and Development

Nitro-containing compounds have a long history in medicine, with many exhibiting antimicrobial, anticancer, and antiparasitic activities.[7] The nitro group can act as a bio-reducible moiety, leading to the formation of reactive intermediates that can interact with biological targets.

A promising area of investigation is the development of antitubercular agents. A study on hydrazone and nitrovinyl analogs of various heterocyclic aldehydes demonstrated that some of these compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, certain derivatives of indole-3-carboxaldehyde showed IC₅₀ values in the low microgram per milliliter range.[8][9] This suggests that similar derivatives of this compound could also possess potent antitubercular properties.

Potential Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a mycobacterial signaling pathway.

The structural features of this compound make it a candidate for the design of various enzyme inhibitors. For example, derivatives of the related compound 3-nitro-4-(piperidin-1-yl)benzaldehyde have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[10]

Materials Science

The pyridine nitrogen in this compound can act as a ligand for metal coordination, opening up possibilities for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the nitro-substituted pyridine ring could also be exploited in the development of new materials with interesting optical or electronic properties.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for key reactions involving aromatic aldehydes that can be adapted for this compound.

General Procedure for Knoevenagel Condensation

This reaction is used to form α,β-unsaturated products from an aldehyde and an active methylene compound.

Materials:

-

Aromatic aldehyde (e.g., this compound) (1.0 eq)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

-

Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

-

Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

-

Dissolve the aromatic aldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the basic catalyst to the mixture.

-

Heat the reaction mixture to reflux (if not a solvent-free reaction at room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a cold solvent.

-

Recrystallize the crude product from a suitable solvent to obtain the purified product.[11][12]

General Procedure for Schiff Base Formation

This reaction forms an imine from an aldehyde and a primary amine.

Materials:

-

Aromatic aldehyde (e.g., this compound) (1.0 eq)

-

Primary amine (1.0 eq)

-

Solvent (e.g., ethanol, methanol)

-

Acid catalyst (e.g., a few drops of glacial acetic acid) (optional)

Procedure:

-

Dissolve the aromatic aldehyde and the primary amine in the solvent in a round-bottom flask.

-

Add a catalytic amount of acid if necessary.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion, the Schiff base may precipitate directly from the reaction mixture upon cooling.

-

Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[13]

Conclusion

This compound is a versatile and reactive building block with significant potential for further research and development. Its utility in the synthesis of novel heterocyclic compounds, coupled with the known biological activities of nitro-aromatic compounds, makes it a particularly attractive starting point for drug discovery programs, especially in the areas of antitubercular and antimicrobial agents. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers seeking to explore the rich chemistry and potential applications of this promising molecule. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is highly encouraged.

References

- 1. This compound | 153813-70-8 [amp.chemicalbook.com]

- 2. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note & Protocol: Synthesis of 3-Nitroisonicotinaldehyde via Sodium Periodate Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Nitroisonicotinaldehyde, also known as 3-nitropyridine-4-carboxaldehyde, is a key building block in the synthesis of various biologically active molecules.[4] Its functional groups, an aldehyde and a nitro-substituted pyridine ring, allow for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The selective oxidation of a methyl group on a pyridine ring to an aldehyde can be challenging, with the risk of over-oxidation to the carboxylic acid.[5][6] Sodium periodate (NaIO₄) is an effective oxidizing agent for a variety of organic transformations, including the cleavage of vicinal diols to form aldehydes and the oxidation of sulfides to sulfoxides.[3][7][8] While direct oxidation of picolines to aldehydes using sodium periodate is not extensively documented, its properties suggest it can be a suitable reagent under controlled conditions, potentially in the presence of a catalyst. This protocol describes a plausible and detailed method for this transformation.

Quantitative Data Summary

As this protocol is based on established principles of organic oxidation rather than a specific literature precedent, the following table presents expected or typical quantitative data for this type of reaction. Actual results may vary depending on specific laboratory conditions and optimization.

| Parameter | Expected Value | Notes |

| Yield | 40-60% | Yields can be optimized by careful control of reaction temperature and time. |

| Purity | >95% | Purity can be enhanced by effective purification via column chromatography. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Molar Ratio (Substrate:Oxidant) | 1 : 1.5 - 2.5 | An excess of the oxidant is typically used to ensure complete conversion. |

Experimental Protocol

Materials:

-

3-nitro-4-picoline

-

Sodium periodate (NaIO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-4-picoline (1.0 eq) in a mixture of dichloromethane and methanol (e.g., a 3:1 v/v mixture).

-

Addition of Oxidant: In a separate beaker, prepare a solution of sodium periodate (2.0 eq) in deionized water. Slowly add the sodium periodate solution to the stirring solution of 3-nitro-4-picoline at room temperature over a period of 30 minutes using a dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 40-45 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted sodium periodate.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Evaporate the solvent from the collected fractions to yield pure this compound as a solid.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. Sodium periodate mediated oxidative transformations in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. 3-Nitropyridine-4-carbaldehyde | C6H4N2O3 | CID 2762987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sodium periodate - Wikipedia [en.wikipedia.org]

- 8. static6.arrow.com [static6.arrow.com]

Synthesis of 3-Nitropyridine-4-carbaldehyde: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental procedure for the synthesis of 3-nitropyridine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol outlines the synthesis of the precursor, 4-methyl-3-nitropyridine, followed by its selective oxidation to the target aldehyde.

Characterization and Physicochemical Data

A summary of the key physicochemical properties of the synthesized compounds is presented in Table 1. This data is essential for the identification and quality control of the intermediate and the final product.

Table 1: Physicochemical and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 4-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | Yellowish solid | 28-30 | ~9.0 (s, 1H), ~8.6 (d, 1H), ~7.4 (d, 1H), ~2.6 (s, 3H) |

| 3-Nitropyridine-4-carbaldehyde | C₆H₄N₂O₃ | 152.11 | Yellow solid | 67-69 | ~10.4 (s, 1H), ~9.2 (s, 1H), ~8.9 (d, 1H), ~7.8 (d, 1H) |

Note: NMR chemical shifts are approximate and based on typical values for similar structures. Actual values may vary.

Experimental Workflow

The synthesis of 3-nitropyridine-4-carbaldehyde is a two-step process, beginning with the formation of the intermediate, 4-methyl-3-nitropyridine, which is then oxidized to the final product. The overall workflow is depicted in the following diagram.

Caption: Synthetic pathway for 3-nitropyridine-4-carbaldehyde.

Detailed Experimental Protocols

Safety Precautions: This procedure involves the use of corrosive acids, toxic reagents (selenium dioxide), and flammable solvents. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of 4-Methyl-3-nitropyridine

This multi-stage procedure starts from the commercially available 2-amino-4-methylpyridine.

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Nitrite (NaNO₂)

-

Phosphorus Oxychloride (POCl₃)

-

Phosphorus Pentachloride (PCl₅)

-

Benzoic Acid

-

Activated Copper Powder

-

Ammonia solution

-

Chloroform

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Nitration of 2-Amino-4-methylpyridine:

-

To a 1 L flask, add 950 g of concentrated sulfuric acid and cool to below 10 °C in an ice bath.

-

Slowly add 108 g of concentrated nitric acid over 2 hours, maintaining the temperature below 10 °C.

-

To this mixture, add 108 g of 2-amino-4-methylpyridine portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 95 °C for 2 hours.

-

Cool the mixture to room temperature and pour it into 1 L of ice water.

-

Neutralize the solution to pH 7 with a concentrated ammonia solution.

-

Filter the resulting precipitate of 2-amino-4-methyl-3-nitropyridine. This product can be used directly in the next step.

-

-

Hydrolysis to 2-Hydroxy-4-methyl-3-nitropyridine:

-

In a 3 L four-necked flask, dissolve the crude product from the previous step in 2 L of water and add 260 g of concentrated sulfuric acid.

-

Cool the mixture to below 10 °C and slowly add a solution of 83 g of sodium nitrite in 240 mL of water.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Filter the precipitate and dry at 80 °C to obtain 2-hydroxy-4-methyl-3-nitropyridine.

-

-

Chlorination to 2-Chloro-4-methyl-3-nitropyridine:

-

In a 1 L flask, add 108 g of 2-hydroxy-4-methyl-3-nitropyridine, 21 g of phosphorus pentachloride, and 200 g of phosphorus oxychloride.

-

Reflux the mixture for 6 hours.

-

After cooling, carefully recover the excess POCl₃ by distillation under reduced pressure.

-

Slowly pour the reaction mixture into 700 mL of ice water.

-

Extract the product with chloroform (4 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Distill the residue under vacuum, collecting the fraction at 110-120 °C / 4.0 kPa to yield 2-chloro-4-methyl-3-nitropyridine.

-

-

Dechlorination to 4-Methyl-3-nitropyridine:

-

To a flask containing 69 g of 2-chloro-4-methyl-3-nitropyridine, add 122 g of benzoic acid and 64 g of activated copper powder.

-

Heat the mixture and maintain it for 30 minutes after the reaction initiates.

-

Add 400 mL of a 20% aqueous sodium carbonate solution.

-

Perform steam distillation and extract the distillate with chloroform (3 x 100 mL).

-

Dry the combined organic extracts with anhydrous sodium sulfate, filter, and remove the solvent.

-

Distill the residue under reduced pressure, collecting the fraction at 145-155 °C / 4.0 kPa to obtain 4-methyl-3-nitropyridine.

-

Step 2: Oxidation to 3-Nitropyridine-4-carbaldehyde

This procedure is adapted from the synthesis of the isomeric 3-nitropyridine-2-carbaldehyde and is expected to proceed with similar efficiency.[1]

Materials and Reagents:

-

4-Methyl-3-nitropyridine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Ethyl Acetate

-

n-Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-methyl-3-nitropyridine in 80 mL of anhydrous 1,4-dioxane.

-

Add 8.8 g of selenium dioxide to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain for 48 hours. The mixture will darken as elemental selenium precipitates.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium and any other insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography. A gradient elution with ethyl acetate in n-hexane (e.g., starting from 1:4 and gradually increasing the polarity) is recommended to isolate the desired product.

-

-

Product Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-nitropyridine-4-carbaldehyde as a solid.

-

Characterize the final product by 1H NMR, 13C NMR, and melting point analysis to confirm its identity and purity. The expected 1H NMR spectrum in CDCl₃ should show a singlet for the aldehyde proton around δ 10.4 ppm, and three aromatic protons in the region of δ 7.8-9.2 ppm.

-

References

Application Notes and Protocols: 3-Nitroisonicotinaldehyde as an Intermediate in Azaindole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-nitroisonicotinaldehyde as a key intermediate in the synthesis of azaindoles, a critical scaffold in medicinal chemistry. The protocols detailed herein are based on the well-established Bartoli indole synthesis, adapted for the specific reactivity of nitropyridine derivatives.

Introduction

Azaindoles, structural analogs of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, are of significant interest in drug discovery due to their diverse biological activities. The Bartoli indole synthesis offers a convergent and efficient method for the preparation of substituted indoles and azaindoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1] This methodology is particularly valuable for the synthesis of 7-substituted indoles and their aza-analogs, which can be challenging to access through other synthetic routes.

This compound, containing both a nitro group ortho to a reactive aldehyde, presents a unique synthetic challenge. The aldehyde functionality is susceptible to attack by the vinyl Grignard reagent required for the Bartoli reaction. Therefore, a protection-deprotection strategy is necessary to successfully employ this intermediate in azaindole synthesis. This document outlines a detailed protocol for the protection of the aldehyde, followed by the Bartoli reaction to form the azaindole core, and subsequent deprotection to yield the final aldehyde-substituted azaindole.

Data Presentation

The following tables summarize typical yields for the Bartoli synthesis of various azaindoles from their corresponding nitropyridine precursors. While specific yield data for the proposed synthesis starting from this compound is not available in the literature, the data presented for analogous systems provide a reasonable expectation for the efficiency of this approach.

Table 1: Synthesis of 6-Azaindoles via the Bartoli Reaction

| Starting Nitropyridine | Product | Yield (%) |

| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |

| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |

| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |

| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 |

Data adapted from Bagley et al. as cited in BenchChem Application Notes.[2]

Table 2: Influence of ortho-Substituent on Azaindole Yield

| Starting Nitropyridine | Product | Yield (%) |

| 4-Methyl-3-nitropyridine | 7-Methyl-4-azaindole | 18 |

| 2-Chloro-4-methyl-3-nitropyridine | 7-Methyl-5-chloro-4-azaindole | 50 |

This data highlights that a bulky or halogenated ortho-substituent can significantly improve the yield of the Bartoli reaction for azaindole synthesis.[3]

Experimental Protocols

This section provides a detailed, three-stage protocol for the synthesis of 4-formyl-5-azaindole from this compound.

Stage 1: Protection of this compound

The aldehyde group must be protected to prevent its reaction with the vinyl Grignard reagent. The formation of a dibutyl acetal is recommended for its stability under the reaction conditions and relative ease of deprotection.

Materials:

-

This compound

-

1-Butanol (anhydrous)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous toluene, add anhydrous 1-butanol (2.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.